molecular formula C17H14BrF3N6O4S3 B11418860 7-({[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-({[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11418860
M. Wt: 599.4 g/mol
InChI Key: MYAWRWVUDMJDSE-UHFFFAOYSA-N
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Description

The compound “7-({[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” is a complex organic molecule that features multiple functional groups, including a pyrazole ring, a thiadiazole ring, and a bicyclic β-lactam structure. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole and thiadiazole rings, followed by their attachment to the bicyclic β-lactam core. Typical reaction conditions might include:

    Formation of the pyrazole ring: This could involve the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the thiadiazole ring: This might involve the cyclization of a thiosemicarbazide with a carbon disulfide derivative.

    Attachment to the β-lactam core: This could involve nucleophilic substitution reactions, possibly under basic conditions, to attach the pyrazole and thiadiazole rings to the β-lactam core.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize the number of steps. This might include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could potentially occur at the carbonyl groups or the β-lactam ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, particularly at the bromine atom on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents could include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents for substitution reactions might include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions used, but could include oxidized or reduced derivatives of the original compound, or substituted derivatives with various functional groups attached.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes, particularly those involving the targets of β-lactam antibiotics.

    Medicine: As a potential drug candidate, particularly for its β-lactam structure, which is common in antibiotics.

    Industry: As a potential intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would likely involve its interaction with specific molecular targets, such as enzymes or receptors. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, so this compound might have similar activity. The pyrazole and thiadiazole rings could also interact with other targets, potentially leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another β-lactam antibiotic with a similar core structure.

    Cephalosporins: A class of β-lactam antibiotics with a similar mechanism of action.

    Pyrazole derivatives: Compounds with similar pyrazole rings, which are often used in medicinal chemistry.

    Thiadiazole derivatives: Compounds with similar thiadiazole rings, which are also of interest in medicinal chemistry.

Properties

Molecular Formula

C17H14BrF3N6O4S3

Molecular Weight

599.4 g/mol

IUPAC Name

7-[[4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H14BrF3N6O4S3/c1-5-23-24-16(34-5)33-4-6-3-32-14-8(13(29)27(14)9(6)15(30)31)22-12(28)10-7(18)11(17(19,20)21)25-26(10)2/h8,14H,3-4H2,1-2H3,(H,22,28)(H,30,31)

InChI Key

MYAWRWVUDMJDSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C4=C(C(=NN4C)C(F)(F)F)Br)SC2)C(=O)O

Origin of Product

United States

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